molecular formula C21H23NO3 B2848920 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-isopropylbenzylidene)benzofuran-3(2H)-one CAS No. 869077-07-6

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-isopropylbenzylidene)benzofuran-3(2H)-one

Cat. No. B2848920
CAS RN: 869077-07-6
M. Wt: 337.419
InChI Key: ZQXOMSIWUUQWDQ-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(4-isopropylbenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23NO3 and its molecular weight is 337.419. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis of Novel Derivatives

The research by Gębarowski and Sas (2001) focused on the asymmetric synthesis of novel polyhydroxylated derivatives of indolizidine and quinolizidine, utilizing intramolecular 1,3-dipolar cycloaddition of N-(3-alkenyl)nitrones. This process yields derivatives that could serve as potential scaffolds for developing bioactive molecules with significant pharmacological properties (Gębarowski & Sas, 2001).

Synthesis and Transformation for Heterocyclic Systems

Pizzioli et al. (1998) have elucidated the synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, showcasing their role as versatile reagents for preparing polyfunctional heterocyclic systems. These compounds provide a gateway to synthesize diverse heterocycles, essential for pharmaceutical development (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Two-Photon Excited Fluorescence Properties

Ma et al. (2013) have synthesized three aurone derivatives, including a compound with similarities to the query molecule, and investigated their crystal structure along with single- and two-photon excited fluorescence properties. These findings open pathways for developing advanced materials for optical applications, highlighting the compound's potential in enhancing two-photon absorption and fluorescence techniques (Ma, Sun, Cao, Chen, Liu, & Fang, 2013).

Schiff Bases as Corrosion Inhibitors

Jamil et al. (2018) explored the use of Schiff bases as corrosion inhibitors, showcasing the synthesis and application of stable, efficient molecules for protecting metals against corrosive environments. This research illustrates the compound's potential utility in industrial applications, particularly in enhancing the lifespan and durability of metallic structures (Jamil, Al-Okbi, Al-Baghdadi, Al-amiery, Kadhim, Gaaz, Kadhum, & Mohamad, 2018).

properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-13(2)15-7-5-14(6-8-15)11-19-20(24)16-9-10-18(23)17(12-22(3)4)21(16)25-19/h5-11,13,23H,12H2,1-4H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXOMSIWUUQWDQ-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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